molecular formula C11H20ClNO2 B1504905 Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride CAS No. 1186663-51-3

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

Cat. No.: B1504905
CAS No.: 1186663-51-3
M. Wt: 233.73 g/mol
InChI Key: REMKTWLYWWGNEV-UHFFFAOYSA-N
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Description

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a chemical building block of interest in advanced pharmaceutical and organic synthesis research. The compound features a piperidine ring core that is strategically functionalized with both an ester group and an allyl group, making it a versatile intermediate for constructing more complex molecular architectures . Piperidine derivatives are recognized in medicinal chemistry as privileged structures that frequently serve as key intermediates for the development of bioactive molecules . The presence of the allyl substituent provides a reactive handle for further chemical transformation, enabling participation in reactions such as cross-coupling or olefin metathesis, which are valuable tools in drug discovery pipelines. This compound is intended for research applications as a synthetic precursor and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this molecule to explore novel synthetic pathways and develop new chemical entities for experimental purposes.

Properties

IUPAC Name

ethyl 4-prop-2-enylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-3-5-11(10(13)14-4-2)6-8-12-9-7-11;/h3,12H,1,4-9H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKTWLYWWGNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)CC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700202
Record name Ethyl 4-(prop-2-en-1-yl)piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-51-3
Record name Ethyl 4-(prop-2-en-1-yl)piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-allyl-4-piperidinecarboxylate Hydrochloride: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride (CAS: 1186663-51-3), a key building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and this particular derivative offers unique synthetic advantages due to its dual functional handles: an ethyl ester and a reactive allyl group at a quaternary center. This document details the compound's core physicochemical properties, discusses its strategic importance in the synthesis of complex molecules, provides a validated analytical method for quality control, and outlines essential safety and handling protocols. The insights herein are curated for professionals engaged in pharmaceutical research and development, offering both foundational knowledge and practical, field-proven methodologies.

Core Molecular Profile and Physicochemical Properties

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a substituted piperidine derivative. The core structure consists of a piperidine ring substituted at the 4-position with both an allyl group (-CH₂CH=CH₂) and an ethyl carboxylate group (-COOCH₂CH₃). The molecule is supplied as a hydrochloride salt to improve its stability and handling characteristics, typically presenting as a solid. The presence of these specific functional groups at a quaternary carbon center makes it a structurally unique and synthetically valuable intermediate.

The piperidine motif itself is a cornerstone of medicinal chemistry, frequently found in therapeutics targeting the central nervous system (CNS). The strategic placement of the allyl and ester groups allows for orthogonal chemical modifications, enabling the construction of diverse molecular libraries for drug screening and lead optimization.

Table 1: Physicochemical Properties of Ethyl 4-allyl-4-piperidinecarboxylate Hydrochloride

PropertyValueSource(s)
CAS Number 1186663-51-3[1][2][3]
Molecular Formula C₁₁H₂₀ClNO₂[1][3]
Molecular Weight 233.73 g/mol [1]
Synonyms Ethyl 4-allylpiperidine-4-carboxylate hydrochloride
Physical Form Solid
Storage Conditions Room temperature, under inert atmosphere

Strategic Importance in Drug Discovery

The utility of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride in drug development stems from its identity as a versatile synthetic scaffold. The parent structure, ethyl 4-piperidinecarboxylate, is a well-established intermediate for a range of pharmaceuticals.[4] The addition of the allyl group at the C4 position introduces a critical point of diversification.

  • The Ethyl Ester Handle: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common linkage in bioactive molecules. Alternatively, it can be reduced to a primary alcohol for further derivatization.

  • The Allyl Group Handle: The terminal double bond of the allyl group is a gateway to a vast array of chemical transformations. It can participate in reactions such as olefin metathesis, hydroboration-oxidation, ozonolysis, and Heck coupling. This allows for the introduction of complex side chains, pharmacophores, or linkers, enabling chemists to precisely modulate the pharmacological properties of the final compound.

The combination of these two functional groups in one molecule allows for a divergent synthetic strategy, where a common core can be elaborated into a wide array of distinct final products.

G core Ethyl 4-allyl-4- piperidinecarboxylate HCl ester_path Ester Chemistry core->ester_path Handle 1 allyl_path Allyl Chemistry core->allyl_path Handle 2 hydrolysis Hydrolysis (-> Acid) ester_path->hydrolysis reduction Reduction (-> Alcohol) ester_path->reduction metathesis Olefin Metathesis allyl_path->metathesis oxidation Oxidative Cleavage allyl_path->oxidation heck Heck Coupling allyl_path->heck amide Amide Coupling hydrolysis->amide library Diverse Molecular Library (Drug Candidates) reduction->library amide->library metathesis->library oxidation->library heck->library

Caption: Synthetic utility of the title compound as a dual-handle scaffold.

Synthesis and Quality Considerations

While specific proprietary synthesis routes may vary, compounds of this class are generally accessible through established organic chemistry transformations. A plausible approach involves the α-alkylation of an N-protected ethyl 4-piperidinecarboxylate enolate with an allyl halide. Subsequent deprotection and salt formation with HCl would yield the final product. Alternative industrial methods may employ one-step cyclization reactions to construct the piperidine ring with the desired substituents already in place.[5]

Regardless of the synthetic route, rigorous quality control is paramount. The purity of this starting material directly impacts the yield, purity, and safety profile of the subsequent active pharmaceutical ingredient (API). Therefore, a validated analytical method is not just a recommendation but a necessity.

Analytical Methodology: Purity Assessment by RP-HPLC

To ensure the identity and purity of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride, a robust analytical method is required. Reverse-phase high-performance liquid chromatography (RP-HPLC) is an ideal technique for this purpose. The following protocol is adapted from established methods for the parent compound, ethyl 4-piperidinecarboxylate, and serves as a reliable starting point for method development.[6]

Objective: To determine the purity of the compound and identify any process-related impurities.

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile (MeCN) with 0.1% of the corresponding acid

  • Sample Diluent: 50:50 Water:Acetonitrile

  • Analyte: Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-22 min: Column re-equilibration at 5% B

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis and Data Interpretation: Inject the prepared sample. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

This method is scalable and can be adapted for preparative chromatography to isolate impurities for structural elucidation if required.[6]

G start Start: Receive Sample prep 1. Prepare Sample (1 mg/mL in 50:50 ACN/H2O) start->prep setup 2. Set Up HPLC Conditions (C18, Gradient, 210 nm) prep->setup suitability 3. Run System Suitability (5x Injections, RSD < 2%) setup->suitability suitability->setup Fail inject 4. Inject Sample suitability->inject Pass acquire 5. Acquire Chromatogram inject->acquire integrate 6. Integrate Peaks acquire->integrate calculate 7. Calculate Area % Purity integrate->calculate report End: Report Result calculate->report

Sources

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Data: This technical guide provides a detailed analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride. As of the latest update, publicly available, experimentally-derived spectral data for this specific compound (CAS 1186663-51-3) is limited. Therefore, the spectral interpretations and data presented herein are predictive, based on established principles of spectroscopy and comparative analysis with the well-characterized, structurally similar analog, Ethyl 4-piperidinecarboxylate. This guide is intended for researchers, scientists, and drug development professionals to aid in the characterization of this and related molecules.

Introduction

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a substituted piperidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. The presence of a quaternary center, an allyl group, and an ethyl ester moiety within a piperidine scaffold makes it a versatile intermediate for the synthesis of complex biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and spectroscopic techniques are the cornerstone of this characterization.

This guide offers a comprehensive examination of the expected spectral data for Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride, providing insights into the rationale behind spectral assignments and the experimental considerations for acquiring high-quality data.

Molecular Structure:

Caption: Molecular structure of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, due to the hydrochloride salt, the solubility might be limited. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent alternatives that will readily dissolve the salt. The choice of solvent will influence the chemical shifts, particularly for exchangeable protons (e.g., the N-H proton).

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR.

  • Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater for ¹H NMR) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems of the piperidine and allyl protons.

Step-by-Step Methodology:

  • Accurately weigh approximately 5-10 mg of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CD₃OD) in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard.

  • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester, the allyl group, and the piperidine ring protons. The protonation of the piperidine nitrogen will lead to a downfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Triplet (t)3H-OCH₂CH₃
~2.0-2.2Multiplet (m)4HPiperidine C2-H & C6-H (axial & equatorial)
~2.5Multiplet (m)2HAllyl -CH₂ -CH=CH₂
~3.0-3.2Multiplet (m)4HPiperidine C3-H & C5-H (axial & equatorial)
~4.2Quartet (q)2H-OCH₂ CH₃
~5.1-5.3Multiplet (m)2HAllyl -CH=CH₂
~5.7-5.9Multiplet (m)1HAllyl -CH =CH₂
~9.0 (broad)Singlet (s)1HPiperidine N -H⁺

Interpretation of the ¹H NMR Spectrum:

  • Ethyl Ester Protons: The characteristic quartet at ~4.2 ppm and the triplet at ~1.25 ppm are indicative of the ethyl group of the ester.

  • Allyl Group Protons: The allyl group will present a complex spin system with a multiplet around 5.7-5.9 ppm for the vinyl proton, and two multiplets between 5.1-5.3 ppm for the terminal vinyl protons. The allylic protons will appear as a multiplet around 2.5 ppm.

  • Piperidine Ring Protons: Due to the quaternary carbon at the 4-position, the piperidine ring protons will appear as two sets of multiplets. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear further downfield (~3.0-3.2 ppm) compared to the protons on C3 and C5 (~2.0-2.2 ppm). The hydrochloride salt formation will cause a significant downfield shift for the N-H proton, which will likely appear as a broad singlet around 9.0 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~14-OCH₂CH₃
~35Piperidine C 3 & C 5
~40Allyl -CH₂ -CH=CH₂
~45Quaternary C 4
~50Piperidine C 2 & C 6
~61-OCH₂ CH₃
~118Allyl -CH=CH₂
~133Allyl -CH =CH₂
~175Ester C =O

Interpretation of the ¹³C NMR Spectrum:

  • Ester and Alkyl Carbons: The ester carbonyl carbon will be the most downfield signal at ~175 ppm. The carbons of the ethyl group will appear at ~61 ppm (-OCH₂) and ~14 ppm (-CH₃).

  • Allyl Carbons: The allyl group will show three distinct signals: the terminal vinyl carbon at ~118 ppm, the internal vinyl carbon at ~133 ppm, and the allylic carbon at ~40 ppm.

  • Piperidine Carbons: The piperidine ring carbons will be in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) are expected around ~50 ppm, while the C3 and C5 carbons will be around ~35 ppm. The quaternary carbon at the 4-position will have a distinct chemical shift around ~45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method for obtaining IR spectra of solid samples with minimal sample preparation. The traditional KBr pellet method can also be used.

  • Data Acquisition: A background spectrum of the clean ATR crystal should be taken before acquiring the sample spectrum. Co-adding multiple scans will improve the signal-to-noise ratio.

Step-by-Step Methodology (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands for the ester, amine salt, and allyl functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800MediumC-H stretching (aliphatic)
~2700-2400BroadN-H⁺ stretching (amine hydrochloride)
~1730StrongC=O stretching (ester)
~1640MediumC=C stretching (alkene)
~1200StrongC-O stretching (ester)
~990 and ~910Medium=C-H bending (out-of-plane, alkene)

Interpretation of the IR Spectrum:

  • Amine Salt: A very broad and strong absorption in the 2700-2400 cm⁻¹ region is a hallmark of an amine salt.

  • Ester Group: A strong, sharp peak around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester. A strong band around 1200 cm⁻¹ corresponds to the C-O single bond stretch.

  • Allyl Group: The C=C stretch of the allyl group will appear as a medium intensity band around 1640 cm⁻¹. The out-of-plane bending of the terminal vinyl C-H bonds will give rise to two characteristic bands around 990 cm⁻¹ and 910 cm⁻¹.

  • Aliphatic C-H: The stretching vibrations of the C-H bonds in the piperidine ring and the ethyl and allyl groups will be observed in the 3000-2800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like hydrochloride salts. It will likely produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous for determining the accurate mass and elemental composition of the parent ion and its fragments.

Step-by-Step Methodology (ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrum

The ESI mass spectrum is expected to show the molecular ion of the free base.

Table 4: Predicted m/z Values for Major Ions

m/z (amu)Ion
198.1494[M+H]⁺ (protonated free base, C₁₁H₂₀NO₂)
156.1388[M+H - C₃H₅]⁺ (loss of allyl group)
124.1126[M+H - COOC₂H₅]⁺ (loss of ethyl carboxylate group)

Interpretation of the Mass Spectrum:

  • Molecular Ion: The base peak is expected to be the protonated molecular ion of the free base at an m/z of approximately 198.1494. The hydrochloride is not observed as a covalent adduct in the gas phase.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the allyl group (resulting in an ion at m/z ~156) or the loss of the ethyl carboxylate group (resulting in an ion at m/z ~124).

G parent [M+H]⁺ m/z = 198.1494 frag1 [M+H - C₃H₅]⁺ m/z = 156.1388 parent->frag1 - C₃H₅ frag2 [M+H - COOC₂H₅]⁺ m/z = 124.1126 parent->frag2 - COOC₂H₅

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The comprehensive spectral analysis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride through NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. The predicted data presented in this guide, based on fundamental spectroscopic principles and comparison with a close analog, serves as a robust framework for the characterization of this important synthetic intermediate. Researchers and scientists can leverage this information to confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

  • PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • NIST WebBook: National Institute of Standards and Technology. Ethyl piperidine-4-carboxylate. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. Retrieved from [Link]

Navigating a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A critical building block in the synthesis of peripherally acting mu-opioid receptor antagonists, Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride (CAS No. 1186663-51-3) is a compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This technical guide offers an in-depth overview of its commercial availability, synthesis, chemical properties, and handling considerations, providing a vital resource for its effective sourcing and application.

Chemical Identity and Properties

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a piperidine derivative characterized by the presence of both an allyl group and an ethyl carboxylate moiety at the 4-position of the piperidine ring. It is typically available as a solid.

PropertyValueSource
CAS Number 1186663-51-3[1][2]
Molecular Formula C₁₁H₂₀ClNO₂[1]
Molecular Weight 233.73 g/mol [1]
Physical Form Solid[2]
Typical Purity ≥98%[2]
InChI Key REMKTWLYWWGNEV-UHFFFAOYSA-N[2]

Commercial Availability and Sourcing

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is commercially available from a number of specialized chemical suppliers. Researchers can source this intermediate from vendors who often provide it for research and development purposes. Notable suppliers include Sigma-Aldrich (under the Ambeed label) and ECHEMI.[1][2] When procuring this compound, it is crucial to request and review the supplier's certificate of analysis to confirm purity and identity.

Synthesis and Manufacturing

The synthesis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a multi-step process that begins with the readily available precursor, Ethyl 4-piperidinecarboxylate (CAS No. 1126-09-6). The overall synthetic pathway involves the allylation of the precursor followed by the formation of the hydrochloride salt.

G cluster_0 Synthesis Pathway Precursor Ethyl 4-piperidinecarboxylate Intermediate Ethyl 4-allyl-4-piperidinecarboxylate (Free Base) Precursor->Intermediate Allylation Target Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride Intermediate->Target HCl Salt Formation

Caption: Synthetic route to the target compound.

Synthesis of the Precursor: Ethyl 4-piperidinecarboxylate

The precursor, Ethyl 4-piperidinecarboxylate, is itself synthesized from 4-piperidinecarboxylic acid. A common laboratory-scale procedure involves the Fischer esterification of 4-piperidinecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid.[3][4]

Experimental Protocol: Allylation and Hydrochloride Salt Formation

While specific, detailed protocols are often proprietary, a general procedure for the allylation of Ethyl 4-piperidinecarboxylate can be inferred from standard organic chemistry practices and the context of its use in pharmaceutical synthesis. The following is a representative, non-validated protocol:

Step 1: Allylation of Ethyl 4-piperidinecarboxylate

  • Reaction Setup: To a solution of Ethyl 4-piperidinecarboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) at a reduced temperature (e.g., 0 °C to -78 °C) to deprotonate the piperidine nitrogen.

  • Allylation: To the resulting anion, add allyl bromide or a similar allylic electrophile dropwise, maintaining the reduced temperature.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or LC-MS). Upon completion, quench the reaction with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product, Ethyl 4-allyl-4-piperidinecarboxylate (free base), can be purified by column chromatography.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free base in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride.

Application in Drug Development: A Key Intermediate for Alvimopan

The primary and most significant application of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is as a key intermediate in the synthesis of Alvimopan. Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis.

G cluster_0 Role in Alvimopan Synthesis Target Ethyl 4-allyl-4- piperidinecarboxylate HCl Further_Steps Further Synthetic Transformations Target->Further_Steps Key Building Block Alvimopan Alvimopan (API) Further_Steps->Alvimopan

Caption: Role as an intermediate for Alvimopan.

The allyl group of the intermediate serves as a handle for further chemical modifications in the total synthesis of the active pharmaceutical ingredient (API).

Safety, Handling, and Storage

For the precursor, Ethyl 4-piperidinecarboxylate:

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[6][7][8][9]

For Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride:

  • Handling: As a solid, inhalation of dust should be avoided. Standard safe handling procedures for chemical reagents should be followed.

  • Storage: It is recommended to store the compound in a tightly sealed container under an inert atmosphere at room temperature.[2]

Analytical Characterization

While experimental spectra for Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride are not widely published, its identity and purity can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the allyl group (multiplets for the vinyl protons and a doublet for the methylene protons), and the piperidine ring protons. The presence of the hydrochloride salt may lead to broadening of the N-H proton signal.

    • ¹³C NMR: The spectrum would display distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl and allyl groups, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base form of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretch of the ester, C-O stretching, and N-H stretching vibrations.[5]

For the precursor, Ethyl 4-piperidinecarboxylate, extensive spectral data is available and can serve as a reference for confirming the core piperidine-carboxylate structure.[4][5][10]

Conclusion

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a commercially available and synthetically accessible intermediate of significant value in pharmaceutical research and development, particularly for the synthesis of Alvimopan. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in process development. Researchers are advised to consult supplier-specific documentation for the most accurate and up-to-date information on purity, specifications, and safety.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. [Link]

  • Carl ROTH. Safety Data Sheet: 1,3-Hexadiene. [Link]

  • NAI Cressy. LAND FOR SALE 3 Acres Adjacent to the Elkhart East Industrial Park. [Link]

  • Corporate Commercial Group. 6350 Rucker Rd Indianapolis, IN 46220. [Link]

  • Organic Syntheses. Piperidine, 1-ethyl-. [Link]

  • Compass Real Estate. 513 Commercial Ave, South San Francisco, CA 94080. [Link]

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Potential biological activity of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Potential Biological Activity of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

This document provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate the potential biological activities of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride. We move beyond a simple recitation of facts to provide a strategic, rationale-driven guide for its evaluation, grounded in established pharmacological principles and experimental designs.

Executive Summary: The Scientific Premise

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals targeting the central nervous system (CNS).[1][2] Its derivatives are integral to drugs across more than twenty classes, including potent analgesics.[1][3] The compound of interest, Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride, is a synthetic derivative featuring this critical piperidine core.

Structurally, it shares features with the 4-substituted piperidine class of analgesics, most notably the pethidine (meperidine) family.[4] These established opioids feature a central piperidine ring with a key substituent at the 4-position, which is crucial for their interaction with opioid receptors. This structural analogy forms the central hypothesis of this guide: Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a prime candidate for modulation of opioid receptors and may possess significant analgesic properties. This guide outlines a logical, multi-stage experimental cascade designed to rigorously test this hypothesis, from initial receptor interaction to in vivo functional outcomes.

Section 1: Molecular Profile and Synthesis Considerations

A thorough understanding of the molecule's fundamental properties is the first step in any systematic investigation.

Table 1: Physicochemical Properties of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

PropertyValueSource(s)
CAS Number 1186663-51-3[5]
Molecular Formula C₁₁H₂₀ClNO₂[5]
Molecular Weight 233.74 g/mol
Physical Form Solid
InChI Key REMKTWLYWWGNEV-UHFFFAOYSA-N
Parent Compound Ethyl 4-piperidinecarboxylate (CAS: 1126-09-6)[6]

Synthesis Overview: The synthesis of the title compound logically begins with the readily available starting material, Ethyl 4-piperidinecarboxylate.[7] The key transformation is the introduction of the allyl group at the 4-position of the piperidine ring. While specific literature for this exact molecule is sparse, general methods for the C-alkylation of such piperidine esters are well-established. One plausible approach involves the deprotonation of the α-carbon to the ester using a strong base (e.g., Lithium diisopropylamide, LDA) followed by quenching with an allyl halide (e.g., allyl bromide). Subsequent treatment with hydrochloric acid would yield the target hydrochloride salt. The development of efficient, scalable synthesis methods is a critical first step for producing the quantities required for extensive biological evaluation.[8]

Section 2: The Rationale - Targeting the Endogenous Opioid System

The decision to investigate a compound's effect on a specific biological target must be evidence-based. The structural features of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride point directly toward the opioid system.

The endogenous opioid system is a primary regulator of pain perception (nociception) and is mediated by three main G-protein coupled receptors (GPCRs): the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR).[9] Activation of these receptors, particularly the MOR, by an agonist ligand initiates a downstream signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals. This is typically achieved through the inhibition of adenylyl cyclase, the closing of voltage-gated calcium channels, and the opening of potassium channels.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane receptor Opioid Receptor (GPCR) g_protein Gi/o Protein (α, βγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits ca_channel Ca²⁺ Channel (Closed) g_protein->ca_channel βγ inhibits k_channel K⁺ Channel (Open) g_protein->k_channel βγ activates camp cAMP ac->camp neuronal_activity Reduced Neuronal Excitability & Pain Signal Transmission ca_channel->neuronal_activity k_channel->neuronal_activity agonist Opioid Agonist (e.g., Target Compound) agonist->receptor Binds & Activates atp ATP atp->camp Conversion camp->neuronal_activity Reduced levels contribute to

Caption: General signaling pathway upon opioid receptor activation.

The central tenet of this investigation is that the 4-allyl-4-carbethoxypiperidine scaffold can fit into the binding pocket of one or more opioid receptors, mimicking the action of endogenous or exogenous opioids.

Section 3: A Validated Experimental Cascade for Activity Profiling

A tiered approach, beginning with in vitro assays and progressing to in vivo models, provides the most efficient and ethical path to characterizing a novel compound. Each step is designed to answer a specific question, with the results of one stage informing the decision to proceed to the next.

In Vitro Characterization: Receptor Affinity and Functional Activity

Primary Objective: To quantitatively determine if the compound binds to opioid receptors and to characterize the nature of that interaction (i.e., agonist or antagonist).

In_Vitro_Workflow start Test Compound: Ethyl 4-allyl-4-piperidinecarboxylate HCl binding_assay Protocol 1: Radioligand Competition Binding Assay (MOR, DOR, KOR) start->binding_assay binding_analysis Data Analysis: Calculate Ki values binding_assay->binding_analysis functional_assay Protocol 2: [³⁵S]GTPγS Functional Assay binding_analysis->functional_assay If significant binding (Ki < 1µM) functional_analysis Data Analysis: Determine EC₅₀/IC₅₀ & Emax functional_assay->functional_analysis decision Potent Agonist or Antagonist? functional_analysis->decision proceed Proceed to In Vivo Studies decision->proceed Yes stop Re-evaluate or Stop decision->stop No

Caption: A logical workflow for the in vitro screening of the target compound.

Protocol 1: Radioligand Competition Binding Assay

  • Causality: This is the foundational experiment to confirm a direct physical interaction between the test compound and the opioid receptors. By measuring how effectively our compound displaces a known high-affinity radiolabeled ligand, we can calculate its binding affinity (Ki), a fundamental measure of potency.[10][11]

  • Methodology:

    • Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing human recombinant MOR, DOR, or KOR.[10]

    • Incubation: In a 96-well plate, incubate the cell membranes (e.g., 20 µg protein) with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).[10][12]

    • Equilibration: Incubate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

    • Termination & Filtration: Rapidly terminate the reaction by filtering the mixture through GF/C glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[10]

    • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

  • Data Presentation:

Table 2: Hypothetical Opioid Receptor Binding Affinity (Ki) Data

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR Selectivity (vs. DOR/KOR)
Test Compound ValueValueValueRatio
Morphine (Control) ~1-10>1000>1000High
Naloxone (Control) ~1-5~10-30~10-30Pan-antagonist

Protocol 2: [³⁵S]GTPγS Functional Assay

  • Causality: A high binding affinity does not reveal whether a compound activates the receptor (agonist) or blocks it (antagonist). This functional assay measures the first step in G-protein activation. Agonists promote the binding of [³⁵S]GTPγS to the Gα subunit, providing a direct measure of receptor activation and functional potency (EC₅₀) and efficacy (Emax).[13]

  • Methodology:

    • Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.

    • Incubation: Incubate the same receptor-expressing cell membranes with varying concentrations of the test compound in the assay buffer. To test for antagonism, incubate the test compound in the presence of a known full agonist.

    • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

    • Equilibration: Incubate at 30°C for 60 minutes.

    • Termination & Filtration: Terminate and filter as described in the binding assay.

    • Quantification: Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

    • Data Analysis: For agonist testing, plot the stimulated binding versus log concentration of the test compound to determine the EC₅₀ and Emax (relative to a standard full agonist). For antagonist testing, determine the IC₅₀ for the inhibition of agonist-stimulated binding.

In Vivo Evaluation: Assessing Analgesic Potential

Primary Objective: To determine if the in vitro receptor activity translates into a functional analgesic effect in a living organism. Animal models are essential for this step, as they integrate complex physiological factors like pharmacokinetics and metabolism.[14]

In_Vivo_Workflow start In Vitro 'Hit' Compound dosing Dose-Response Study Design (e.g., 1, 3, 10, 30 mg/kg, i.p.) start->dosing thermal_model Protocol 3: Hot Plate Test (Acute Thermal Pain) dosing->thermal_model inflammatory_model Protocol 4: Formalin Test (Tonic/Inflammatory Pain) dosing->inflammatory_model thermal_data Measure: Reaction Latency (sec) thermal_model->thermal_data inflammatory_data Measure: Licking/Biting Time (sec) (Phase 1 & Phase 2) inflammatory_model->inflammatory_data analysis Statistical Analysis (e.g., ANOVA) thermal_data->analysis inflammatory_data->analysis conclusion Determine Analgesic Efficacy and Potency (ED₅₀) analysis->conclusion

Caption: Experimental workflow for in vivo analgesic testing.

Protocol 3: Hot Plate Test (Thermal Nociception)

  • Causality: This is a classic test for centrally-acting analgesics, like opioids.[15] The test measures the latency of a rodent to react to a constant thermal stimulus. An increase in reaction time (latency) indicates an analgesic effect. It is particularly sensitive to MOR agonists.

  • Methodology:

    • Apparatus: Use a commercial hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Acclimation: Acclimate mice or rats to the testing room and handling for several days prior to the experiment.

    • Baseline: On the test day, determine the baseline latency for each animal to react (e.g., by licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

    • Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle control. A positive control, such as morphine, should be run in parallel.

    • Testing: Measure the reaction latency at set time points after administration (e.g., 30, 60, 90, and 120 minutes) to establish a time-course of action.

    • Data Analysis: Convert the data to a percentage of the Maximum Possible Effect (%MPE) and analyze using appropriate statistical methods (e.g., two-way ANOVA).

Protocol 4: Formalin Test (Inflammatory/Tonic Pain)

  • Causality: Pain is not always acute. This model induces a biphasic pain response that mimics clinical pain states more closely than acute thermal tests.[16][17] Phase 1 (0-5 min) is a neurogenic pain caused by direct C-fiber activation, while Phase 2 (15-40 min) is an inflammatory pain mediated by prostaglandins, bradykinin, and other inflammatory mediators. This allows for a more nuanced assessment of the compound's mechanism.

  • Methodology:

    • Acclimation: Place animals in individual observation chambers for at least 30 minutes before the test to allow them to acclimate.

    • Administration: Pre-treat the animals with the test compound, vehicle, or positive control at a set time before formalin injection.

    • Induction: Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.

    • Observation: Immediately after injection, record the cumulative time the animal spends licking or biting the injected paw. This is quantified for Phase 1 (e.g., 0-5 minutes) and Phase 2 (e.g., 15-40 minutes).

    • Data Analysis: Compare the licking/biting time in the drug-treated groups to the vehicle control group for each phase using statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in time indicates an analgesic effect.

  • Data Presentation:

Table 3: Hypothetical In Vivo Analgesic Activity Data

Treatment (Dose)Hot Plate: Peak %MPEFormalin Phase 1: % InhibitionFormalin Phase 2: % Inhibition
Vehicle 000
Test Compound (3 mg/kg) ValueValueValue
Test Compound (10 mg/kg) ValueValueValue
Test Compound (30 mg/kg) ValueValueValue
Morphine (10 mg/kg) ~80-100%~50-70%~80-100%

Section 4: Data Interpretation and Future Directions

The synthesis of data from the in vitro and in vivo cascades is where true scientific insight is generated.

  • Scenario A: Potent MOR Agonist with Broad Analgesia: If the compound shows high affinity and functional agonism at the MOR (low nM Ki and EC₅₀) and produces a strong, dose-dependent effect in both the hot plate and formalin (Phase 1 and 2) tests, this is a classic profile for a morphine-like analgesic.

  • Scenario B: Peripherally-Restricted or Atypical Analgesic: If the compound is potent in vitro but shows efficacy only in Phase 2 of the formalin test with little effect on the hot plate, it may suggest an anti-inflammatory mechanism or peripheral restriction, which could be advantageous for avoiding CNS side effects.

  • Scenario C: Potent Antagonist: If the compound demonstrates high binding affinity but blocks agonist-induced activity in the GTPγS assay, it is an antagonist. An in vivo test for antagonism would involve assessing its ability to reverse the analgesic effects of a known agonist like morphine.[15]

Future Directions: A promising initial profile would warrant a comprehensive lead optimization program. Key next steps would include:

  • Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Side Effect Profiling: Assessing potential for respiratory depression, sedation, and rewarding properties (e.g., conditioned place preference), which are critical liabilities for opioid analgesics.

Conclusion

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride stands as a molecule of significant interest based on its structural heritage. Its piperidine core, a privileged scaffold in CNS drug discovery, provides a strong rationale for its investigation as a modulator of the opioid system. The systematic, multi-tiered experimental framework detailed in this guide—from in vitro receptor binding and functional assays to in vivo models of nociception—provides a robust and scientifically rigorous pathway to elucidate its true biological potential. By adhering to this rationale-driven approach, researchers can efficiently and effectively determine if this compound holds promise as a novel therapeutic agent.

References

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  • Le, T., & Lashinger, L. (2014). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 1188, 221-236. Available at: [Link]

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  • Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Bibi, S., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]

  • Casy, A. F., & Myers, J. L. (1964). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. Journal of Pharmacy and Pharmacology, 16(7), 455-461. Available at: [Link]

  • Le, T. V., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience. Available at: [Link]

  • Kozlovskaya, V. V., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Ghiță, M. A., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 523-531. Available at: [Link]

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Methodological & Application

Application Note: A Scalable and Robust Synthesis of Ethyl 4-allyl-4-piperidinecarboxylate Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Scale-up Challenges

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, 4-substituted piperidine derivatives are critical precursors in the synthesis of potent analgesics, including fentanyl and its analogues.[3][4][5] Ethyl 4-allyl-4-piperidinecarboxylate serves as a versatile intermediate, allowing for diverse functionalization pathways to generate novel chemical entities.

While numerous methods exist for the laboratory-scale synthesis of piperidine derivatives, translating these processes to a larger scale (kilogram and beyond) presents significant challenges.[6][7] These include managing reaction exotherms, ensuring phase-transfer efficiency, controlling impurity profiles, and developing robust isolation procedures that are both safe and economically viable.

This application note provides a comprehensive, field-proven guide to the scale-up synthesis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride. It details a robust protocol from lab to pilot scale, explains the rationale behind key process decisions, and outlines methods for subsequent derivatization.

Overall Synthetic Strategy

The synthesis is a three-stage process:

  • Esterification: Formation of the starting material, Ethyl 4-piperidinecarboxylate, from Isonipecotic acid.

  • C-Allylation: Introduction of the allyl group at the C4 position via a phase-transfer catalyzed reaction.

  • Salt Formation: Conversion of the free base to the stable hydrochloride salt, suitable for long-term storage and further use.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: C-Allylation cluster_2 Stage 3: Salt Formation A Isonipecotic Acid B Ethyl 4-piperidinecarboxylate A->B EtOH, SOCl₂ C Ethyl 4-piperidinecarboxylate D Ethyl 4-allyl-4-piperidinecarboxylate (Free Base) C->D Allyl Bromide, Base, Phase-Transfer Catalyst E Free Base F Ethyl 4-allyl-4-piperidinecarboxylate HCl (Final Product) E->F HCl in IPA

Figure 1: High-level workflow for the synthesis of the target compound.

Part A: Synthesis of the Core Scaffold

Principle and Mechanism: Phase-Transfer Catalyzed (PTC) Allylation

The key transformation is the allylation of Ethyl 4-piperidinecarboxylate. This reaction proceeds via a phase-transfer catalysis mechanism, which is ideal for scaling up reactions involving an aqueous and an organic phase.

  • Causality: The piperidine starting material is deprotonated by a strong base (e.g., 50% NaOH) in the aqueous phase. However, both the deprotonated piperidine and the allyl bromide are primarily soluble in an organic solvent (e.g., Toluene). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is required to shuttle the deprotonated piperidine anion from the aqueous phase into the organic phase where it can react with the allyl bromide.[8] This avoids harsh, anhydrous conditions and allows the reaction to proceed efficiently at moderate temperatures.

Process Optimization and Scale-Up Considerations
ParameterLaboratory Scale (e.g., 50 g)Pilot Scale (e.g., 5 kg)Rationale for Scale-Up Choice
Solvent Dichloromethane (DCM)TolueneToluene has a higher boiling point, reducing solvent loss. It is also less dense than water, facilitating phase separation. Its azeotropic properties can aid in removing water if needed.
Base 50% w/w NaOH (aq)50% w/w NaOH (aq)Highly effective and economical. The high concentration minimizes the added water volume, maximizing throughput.
Catalyst Tetrabutylammonium Bromide (TBAB)Tetrabutylammonium Bromide (TBAB)TBAB is a cost-effective and highly efficient catalyst for this type of alkylation.[8] Loading is typically kept at 1-5 mol%.
Temperature Room Temp to 40°C40-50°CThe reaction is exothermic. On a larger scale, better temperature control is needed. A jacketed reactor is used to maintain a steady temperature and prevent runaway reactions.
Agitation Magnetic Stirring (500-800 RPM)Overhead Mechanical Stirring (200-300 RPM)Efficient mixing is critical for PTC to ensure a large interfacial surface area between the aqueous and organic phases. Mechanical stirring provides the necessary torque for larger volumes.
Reagent Addition Allyl bromide added in one portionAllyl bromide added dropwise over 1-2 hoursSlow addition on a large scale is a critical safety measure to control the reaction exotherm.[9][10]

Detailed Protocol: Synthesis of Ethyl 4-allyl-4-piperidinecarboxylate (Free Base)

Safety Precaution: Allyl bromide is toxic, flammable, and corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and resistant gloves.[11]

Lab-Scale Protocol (50 g)
  • Reactor Setup: To a 1 L, 3-neck round-bottom flask equipped with an overhead stirrer, thermometer, and addition funnel, add Ethyl 4-piperidinecarboxylate (50 g, 0.318 mol).

  • Reagent Charging: Add Toluene (250 mL) and Tetrabutylammonium Bromide (TBAB) (4.1 g, 0.0127 mol, 4 mol%).

  • Base Addition: Begin vigorous stirring and add 50% (w/w) aqueous Sodium Hydroxide (125 mL).

  • Allylation: Cool the mixture to 10-15°C using an ice bath. Slowly add Allyl Bromide (42.3 g, 0.350 mol, 1.1 eq) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 4-6 hours.

  • In-Process Check (IPC): Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Stop stirring and allow the layers to separate. Transfer the mixture to a separatory funnel. Remove the lower aqueous layer.

  • Wash: Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Part B: Hydrochloride Salt Formation

Principle and Rationale

Converting the free base amine to its hydrochloride salt is a standard practice in pharmaceutical development.[12] The salt form generally offers superior properties:

  • Stability: Hydrochloride salts are typically crystalline solids that are more stable to degradation and have a longer shelf-life than the corresponding oily free bases.[13]

  • Handling: Crystalline solids are easier to handle, weigh, and transfer on a large scale compared to oils.

  • Purity: Crystallization is an excellent purification technique that removes minor impurities, leading to a higher purity final product.

  • Solubility: For many APIs, the salt form enhances aqueous solubility.[13][14]

For basic drugs, the hydrochloride is the most common salt form due to the low cost and safety of hydrochloric acid.[15]

Protocol: Formation of Ethyl 4-allyl-4-piperidinecarboxylate HCl
  • Dissolution: Dissolve the crude free base oil (assuming ~0.318 mol) in Isopropyl Alcohol (IPA) (300 mL).

  • Acidification: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of 5-6 M HCl in Isopropyl Alcohol (~60 mL, ~1.1 eq) dropwise while monitoring the pH with a wet pH strip, aiming for a pH of 1-2.

  • Crystallization: A white precipitate will form. Stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake with cold IPA (2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight.

    • Expected Yield: 80-90% over two steps.

    • Appearance: White to off-white crystalline solid.

Part C: Synthesis of Derivatives

The synthesized core scaffold is a versatile platform for creating a library of derivatives, primarily through N-alkylation or functionalization of the ester.

G cluster_0 N-Alkylation cluster_1 Amide Formation Core Ethyl 4-allyl-4-piperidinecarboxylate HCl N_Alk N-Alkyl Derivative Core->N_Alk R-X, Base (e.g., K₂CO₃) Solvent (e.g., DMF) Hydrolysis Carboxylic Acid Intermediate Core->Hydrolysis 1. Free Base formation 2. LiOH, H₂O/THF Amide Amide Derivative Hydrolysis->Amide R'-NH₂, Coupling Agent (e.g., HATU, EDC)

Figure 2: Common derivatization pathways from the core scaffold.

Example Protocol: N-Alkylation with Benzyl Bromide
  • Setup: To a flask, add Ethyl 4-allyl-4-piperidinecarboxylate HCl (10 g, 0.0428 mol), Potassium Carbonate (17.7 g, 0.128 mol, 3 eq), and Dimethylformamide (DMF) (100 mL).

  • Alkylation: Add Benzyl Bromide (8.0 g, 0.0471 mol, 1.1 eq) and heat the mixture to 60-70°C.

  • Reaction Monitoring: Stir for 3-5 hours, monitoring by TLC/LC-MS.[16]

  • Work-up: Cool the reaction to room temperature and pour it into water (300 mL).

  • Extraction: Extract the product with Ethyl Acetate (3 x 100 mL).

  • Wash & Isolate: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under vacuum to yield the N-benzylated derivative. Further purification can be achieved by column chromatography.

Analytical Characterization & Quality Control

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.[17]

TestSpecification / Expected ResultPurpose
¹H NMR Spectrum consistent with the proposed structure. Key signals: allyl protons (~5.0-5.8 ppm), ethyl ester protons (~4.1 ppm, ~1.2 ppm), piperidine ring protons (~1.5-3.0 ppm).Confirms chemical structure and identifies major impurities.
¹³C NMR Correct number of signals corresponding to the structure.Confirms carbon framework.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the free base (e.g., 198.15 for C11H19NO2).Confirms molecular weight.[6]
HPLC/UPLC Purity ≥ 98%Quantifies purity and detects minor impurities.
FTIR Characteristic peaks for C=O (ester, ~1730 cm⁻¹), C=C (allyl, ~1640 cm⁻¹).Confirms the presence of key functional groups.[1]
Elemental Analysis C, H, N, Cl values within ±0.4% of theoretical for the HCl salt.Confirms elemental composition and salt stoichiometry.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Allylation - Inefficient stirring- Deactivated catalyst- Insufficient base- Increase agitation speed.- Use fresh TBAB.- Add an additional portion of 50% NaOH.
Low Yield of HCl Salt - Product is too soluble in IPA- Incomplete precipitation- Insufficient HCl added- Cool the slurry for a longer duration.- Add a non-polar co-solvent like MTBE to induce precipitation.- Re-check the pH and add more HCl in IPA if necessary.
Oily/Gummy HCl Salt - Presence of impurities- Residual solvent- Recrystallize from a different solvent system (e.g., Ethanol/Ether).- Ensure the free base is completely dry before salt formation.
Di-allylation Impurity - Reaction temperature too high- Maintain strict temperature control during allyl bromide addition.

References

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  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available at: [Link]

  • United Nations Economic and Social Council. (2024). Note by the Secretariat on the inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. Available at: [Link]

  • International Journal of Molecular Sciences. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Organic Process Research & Development. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. ACS Publications. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide. Available at: [Link]

  • Journal of Analytical Toxicology. (2016). Emerging Synthetic Fentanyl Analogs. Oxford Academic. Available at: [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Available at: [Link]

  • ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]

  • ResearchGate. (2019). Principles of Salt Formation. Available at: [Link]

  • Organic Letters. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Journal of Organic Chemistry. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. Available at: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link]

  • Defense Technical Information Center. (1986). Piperidine Synthesis. Available at: [Link]

  • Chemical Communications. (2022). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Royal Society of Chemistry. Available at: [Link]

  • Sdfine. (n.d.). Safety Data Sheet: ALLYL BROMIDE. Available at: [Link]

  • Drug Enforcement Administration. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. Available at: [Link]

  • Academia.edu. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. Available at: [Link]

  • Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Times for Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and optimization of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and efficient synthesis. Our goal is to empower you with the knowledge to not only execute the synthesis but also to understand the underlying chemical principles that govern reaction times and outcomes.

Introduction to the Synthesis

The synthesis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a critical step in the development of various pharmaceutical intermediates. The core of this synthesis involves the N-alkylation of ethyl 4-piperidinecarboxylate with an allyl halide. While seemingly straightforward, this reaction is prone to several challenges that can impact reaction time, yield, and purity. This guide will provide a comprehensive framework for optimizing this transformation.

The overall synthetic pathway can be visualized as a two-step process: the N-allylation of the piperidine ring followed by the formation of the hydrochloride salt.

Synthesis_Pathway Ethyl_4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate N_allylation N-Allylation Ethyl_4-piperidinecarboxylate->N_allylation Allyl_halide Allyl Halide (e.g., Allyl Bromide) Allyl_halide->N_allylation Base_Solvent Base / Solvent Base_Solvent->N_allylation Ethyl_4-allyl-4-piperidinecarboxylate Ethyl 4-allyl-4-piperidinecarboxylate (Free Base) N_allylation->Ethyl_4-allyl-4-piperidinecarboxylate Salt_formation Salt Formation Ethyl_4-allyl-4-piperidinecarboxylate->Salt_formation HCl_source HCl Source (e.g., HCl in Ether) HCl_source->Salt_formation Final_Product Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride Salt_formation->Final_Product

Caption: Synthetic pathway for Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction time for the N-allylation of ethyl 4-piperidinecarboxylate?

A1: The reaction time can vary significantly, from a few hours to over 24 hours. Factors influencing this include the choice of base, solvent, temperature, and the reactivity of the allyl halide. Generally, using a stronger base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) can lead to shorter reaction times compared to weaker bases like potassium carbonate (K₂CO₃) in acetonitrile[1].

Q2: What are the most common side products in this reaction?

A2: The most prevalent side product is the quaternary ammonium salt, formed by the over-alkylation of the desired tertiary amine product. This is more likely to occur if an excess of the allyl halide is used or if the reaction is run for an extended period after the starting material has been consumed[1]. Another potential side reaction is the elimination of the allyl group under certain conditions, although this is less common for N-allyl piperidines.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress is best monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A co-spot of the starting material and the reaction mixture on a TLC plate will clearly show the consumption of the starting material and the formation of the product.

Q4: Is it necessary to use an inert atmosphere?

A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using moisture-sensitive reagents like sodium hydride. This prevents the quenching of the base and potential side reactions with atmospheric moisture and carbon dioxide.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride.

Troubleshooting_Flowchart Start Problem Encountered Slow_Reaction Slow or Stalled Reaction Start->Slow_Reaction Low_Yield Low Yield of Product Start->Low_Yield Impurity_Formation Impurity Formation Start->Impurity_Formation Check_Base 1. Check Base Activity: - Use freshly opened or properly stored base. - Consider a stronger base (e.g., NaH). Slow_Reaction->Check_Base Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Purification_Issues Purification Issues Low_Yield->Purification_Issues Over_Alkylation Over-alkylation (Quaternary Salt Formation) Impurity_Formation->Over_Alkylation Increase_Temp 2. Increase Temperature: - Incrementally increase temperature (e.g., to 40-60 °C). - Monitor for side product formation. Check_Base->Increase_Temp Check_Stoichiometry 3. Verify Stoichiometry: - Ensure correct molar ratios of reactants. Increase_Temp->Check_Stoichiometry Slow_Addition a. Slow addition of allyl halide. - Use a syringe pump for controlled addition. Over_Alkylation->Slow_Addition Optimize_Conditions Follow steps for 'Slow or Stalled Reaction'. Incomplete_Reaction->Optimize_Conditions Column_Chromatography Optimize column chromatography conditions: - Adjust solvent polarity. - Use an appropriate stationary phase. Purification_Issues->Column_Chromatography Amine_Excess b. Use a slight excess of the piperidine starting material. Slow_Addition->Amine_Excess Optimize_Time c. Optimize reaction time to avoid prolonged exposure after completion. Amine_Excess->Optimize_Time

Caption: A flowchart for troubleshooting common issues in the N-allylation reaction.

Issue 1: Slow or Stalled Reaction

Causality: A sluggish reaction is often due to insufficient reactivity of the nucleophile (the piperidine nitrogen) or the electrophile (allyl bromide), or inadequate reaction conditions.

Troubleshooting Steps:

  • Evaluate the Base: The choice and quality of the base are critical.

    • Potassium Carbonate (K₂CO₃): This is a mild and commonly used base. Ensure it is finely powdered and anhydrous. Clumped or old K₂CO₃ may have reduced activity.

    • Sodium Hydride (NaH): A much stronger base that will deprotonate the piperidine nitrogen, significantly increasing its nucleophilicity. Use a fresh dispersion of NaH in mineral oil and wash with anhydrous hexane before use to remove the oil.

    • N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic organic base that can also be effective.

  • Solvent Effects: The solvent plays a crucial role in reaction kinetics.

    • Acetonitrile (MeCN): A good choice for reactions with K₂CO₃. It is polar aprotic and generally provides good solubility for the reactants.

    • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate SN2 reactions. It is particularly effective when used with NaH. Ensure the DMF is anhydrous.

  • Temperature Optimization: Increasing the temperature can significantly increase the reaction rate.

    • Start the reaction at room temperature and monitor its progress.

    • If the reaction is slow, gradually increase the temperature in 10-15 °C increments, monitoring by TLC for the appearance of byproducts. A temperature range of 40-60 °C is often effective. Higher temperatures may promote side reactions[2].

ParameterCondition A (Mild)Condition B (Forced)Impact on Reaction Time
Base K₂CO₃ (2.0 eq.)NaH (1.2 eq.)Stronger base increases nucleophilicity, shortening reaction time.
Solvent AcetonitrileAnhydrous DMFMore polar solvent can accelerate SN2 reactions.
Temperature Room Temperature40-60 °CHigher temperature increases reaction rate.
Typical Time 12-24 hours2-8 hoursSignificant reduction in reaction duration.
Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Causality: The desired tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation by the allyl halide.

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants.

    • Use a slight excess of the ethyl 4-piperidinecarboxylate (e.g., 1.1 equivalents) relative to the allyl bromide (1.0 equivalent).

    • Avoid a large excess of the allyl halide.

  • Slow Addition of Allyl Bromide: Add the allyl bromide to the reaction mixture slowly over a period of several hours. This can be achieved using a syringe pump and helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation[1].

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction to prevent further alkylation of the product.

Issue 3: Low Isolated Yield

Causality: Low yields can result from incomplete reaction, product loss during work-up and purification, or the formation of difficult-to-remove byproducts.

Troubleshooting Steps:

  • Ensure Complete Reaction: Follow the steps outlined for a "Slow or Stalled Reaction" to drive the reaction to completion.

  • Optimize Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using K₂CO₃, filter off the inorganic salts.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification Strategy:

    • The crude product will likely contain unreacted starting materials and potentially the quaternary ammonium salt.

    • Purification by flash column chromatography on silica gel is typically effective[3]. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The more polar quaternary salt will have a much lower Rf value.

Experimental Protocols

Protocol 1: N-Allylation of Ethyl 4-Piperidinecarboxylate

This protocol provides a reliable method for the synthesis of ethyl 4-allyl-4-piperidinecarboxylate.

Materials:

  • Ethyl 4-piperidinecarboxylate (1.0 eq.)

  • Allyl bromide (1.05 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq.)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl 4-piperidinecarboxylate and anhydrous acetonitrile to make a 0.2 M solution.

  • Add the anhydrous potassium carbonate to the solution.

  • Begin stirring the mixture at room temperature.

  • Slowly add the allyl bromide to the stirred suspension.

  • Heat the reaction mixture to 40-50 °C and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-allyl-4-piperidinecarboxylate.

Protocol 2: Formation of the Hydrochloride Salt

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

  • Crude or purified ethyl 4-allyl-4-piperidinecarboxylate

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

  • Stirring plate and magnetic stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude or purified ethyl 4-allyl-4-piperidinecarboxylate in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms[4].

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the solid under vacuum to obtain Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride as a white to off-white solid.

References

  • Organic Syntheses Procedure, Piperidine, 1-ethyl-. Available from: [Link]

  • ResearchGate, Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • PubChem, Ethyl 4-piperidinecarboxylate. Available from: [Link]

  • ACS Publications, Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • Google Patents, CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • ResearchGate, Synthesis of allyl bromide (E)-4 from nitrile (E)-3 via radical brominating reaction. Available from: [Link]

  • ResearchGate, Optimization Studies of the Allylation Reaction. Available from: [Link]

  • ResearchGate, Effect of the temperature on the process for piperazine and.... Available from: [Link]

  • Biotage, Successful flash chromatography. Available from: [Link]

  • Google Patents, EP0249145B1 - Process for preparation of n-allyl-piperidine derivatives.
  • The Royal Society of Chemistry, Separation, purification and identification of the components of a mixture. Available from: [Link]

  • Google Patents, WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Google Patents, US5250542A - Peripherally selective piperidine carboxylate opioid antagonists.

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Technical Support Center: Stereochemical Integrity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with chiral piperidine derivatives. The stereochemical purity of these scaffolds is often paramount to their biological activity and therapeutic efficacy.[1][2] This guide provides in-depth, practical answers and troubleshooting protocols to address the common challenge of racemization, helping you maintain the enantiomeric integrity of your molecules throughout your synthetic workflow.

Part 1: Frequently Asked Questions - The "Why" Behind Racemization

This section addresses the fundamental principles governing stereochemical stability in piperidine systems.

Q1: What is the primary mechanism of racemization for chiral piperidine derivatives?

Answer: The most common pathway for racemization in piperidine derivatives involves the deprotonation of a stereogenic center, particularly at the α-carbon (the carbon atom adjacent to the ring nitrogen). This occurs if the α-carbon has an acidic proton. The loss of this proton, typically facilitated by a base, generates a planar, achiral enolate or a similar resonance-stabilized intermediate.[3][4][5] Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of a 1:1 mixture of both enantiomers—a racemic mixture.[5][6] This process is also referred to as epimerization if the molecule contains other stereocenters.

Q2: Which specific structural features in my piperidine derivative make it more susceptible to racemization?

Answer: Susceptibility to racemization is significantly increased by the presence of an electron-withdrawing group (EWG) attached to the chiral α-carbon. The most common culprit is a carbonyl group (ketone, ester, amide), which greatly increases the acidity of the α-proton, making it easier for a base to abstract it and form a stabilized enolate intermediate.[3][4][5] Other EWGs, such as nitro or cyano groups, can also increase this susceptibility.

Q3: Can my reaction conditions, aside from the base, cause racemization?

Answer: Absolutely. Several factors can contribute to or accelerate racemization:

  • Temperature: Higher reaction temperatures provide the necessary activation energy to overcome the barrier to deprotonation and subsequent racemization.[7] Many racemization processes that are negligible at low temperatures become significant at elevated temperatures.[8]

  • Solvent: Polar, protic solvents (like ethanol or methanol) can facilitate racemization by stabilizing the charged intermediates involved in the proton exchange.[9] Aprotic polar solvents like DMF or DMSO can also promote racemization, particularly in the presence of a base.[10][11]

  • Reaction Time: Prolonged exposure to conditions that can cause racemization, even if the rate is slow, will lead to a greater loss of enantiomeric excess over time.

Part 2: Troubleshooting Guide - From Problem to Solution

This section is designed to help you diagnose and solve specific experimental issues related to racemization.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after a base-mediated reaction (e.g., N-alkylation, acylation).

Causality: The base used is likely deprotonating the chiral center alpha to the nitrogen or another labile proton, leading to racemization. Common amine bases like triethylamine (TEA) or even diisopropylethylamine (DIPEA), while often used, can be strong enough to cause epimerization, especially at elevated temperatures or with susceptible substrates.[12]

Solution Workflow:
  • Re-evaluate Your Base: The choice of base is critical. You need a base that is strong enough to perform its intended function (e.g., as an acid scavenger) but not so strong that it deprotonates your stereocenter.

  • Lower the Reaction Temperature: This is one of the most effective and simplest strategies.[7][8][13] Rerunning the reaction at a lower temperature (e.g., 0 °C or -78 °C) can dramatically slow down or completely halt the rate of racemization.[8]

  • Use a Sterically Hindered, Non-Nucleophilic Base: These bases are designed to be poor nucleophiles due to their bulky nature, which can also limit their ability to access and deprotonate sterically congested protons.[14][15] This makes them ideal for preventing unwanted side reactions, including racemization.[14]

Visual Guide 1: Troubleshooting Racemization

This workflow helps in systematically diagnosing and resolving issues of racemization during a reaction.

G cluster_0 Problem Identification cluster_1 Primary Variables to Investigate cluster_2 Solutions & Mitigation Strategies cluster_3 Verification start Loss of Enantiomeric Excess (ee) Detected base Is the Base Too Strong or Not Hindered? start->base temp Is the Reaction Temperature Too High? start->temp solvent Is the Solvent Promoting Proton Exchange? start->solvent sol_base Switch to a Sterically Hindered Base (e.g., DIPEA, Proton Sponge) base->sol_base Yes sol_temp Lower Temperature (e.g., 0°C to -78°C) temp->sol_temp Yes sol_solvent Use Apolar, Aprotic Solvent (e.g., Toluene, THF) solvent->sol_solvent Yes sol_time Reduce Reaction Time sol_base->sol_time sol_temp->sol_time sol_solvent->sol_time end_node Stereochemical Integrity Preserved sol_time->end_node

Caption: A decision workflow for troubleshooting racemization.

Table 1: Comparison of Common Bases for Reactions with Chiral Piperidines

BasepKa of Conjugate AcidSteric HindranceCommon IssuesMitigation Strategy
Triethylamine (TEA)~10.7LowCan act as both base and nucleophile; may cause racemization.Use at low temperatures; consider an alternative if racemization persists.
DIPEA (Hünig's Base)~10.7HighGood non-nucleophilic choice, but can still cause racemization in sensitive substrates.[12]Use at low temperature; ensure slow addition.
DBU/DBN~13.5 / ~12.6ModerateVery strong, non-nucleophilic bases often used for eliminations; high risk of racemization.Generally avoid for substrates with acidic α-protons unless required by the reaction mechanism.
Proton Sponge®~12.1HighVery strong, highly hindered, non-nucleophilic. Excellent acid scavenger.An excellent choice to minimize racemization, but can be more expensive.
K₂CO₃ / Cs₂CO₃N/A (Inorganic)N/AHeterogeneous base, generally milder. Can be effective but may require longer reaction times.[10]Use in a non-polar solvent; may require phase-transfer catalyst.

Problem 2: My starting material is optically pure, but the product shows racemization even after a seemingly mild workup or purification.

Causality: Racemization can occur post-reaction. Standard purification techniques like silica gel chromatography can inadvertently lead to loss of stereochemical integrity. The acidic nature of silica gel can catalyze the enolization of carbonyl-containing piperidines, leading to racemization on the column.[4] Similarly, workups involving strong acids or bases can also cause epimerization.

Solution Workflow:
  • Neutralize Your Silica Gel: Before performing column chromatography, you can "deactivate" or neutralize the silica gel. This is done by flushing the packed column with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (~0.5-1% v/v) in the eluent system. This neutralizes the acidic sites on the silica surface.

  • Consider Alternative Purification Methods: If racemization on silica is persistent, consider other methods:

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that typically does not affect stereocenters.

    • Preparative HPLC/SFC: For high-value materials, preparative chiral or reverse-phase HPLC can provide excellent purity while preserving stereochemistry.

  • Use a Buffered Aqueous Workup: During the workup, avoid harsh pH swings. Use a buffered solution (e.g., saturated aqueous sodium bicarbonate or ammonium chloride) to neutralize the reaction mixture instead of strong acids or bases.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for critical procedures in preventing and analyzing racemization.

Protocol 1: General Reaction Setup for N-Alkylation while Minimizing Racemization

This protocol is designed for a generic N-alkylation of a chiral piperidine derivative where the stereocenter is susceptible to base-mediated epimerization.

Materials:

  • Chiral piperidine starting material

  • Alkylating agent (e.g., alkyl halide)

  • Sterically hindered base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF or Acetonitrile - MeCN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral piperidine starting material (1.0 eq).

  • Dissolution: Dissolve the starting material in the chosen anhydrous solvent (e.g., THF).

  • Cooling: Cool the reaction mixture to 0 °C or -78 °C using an appropriate cooling bath (ice-water or dry ice/acetone). This is a critical step to suppress the rate of epimerization.[8]

  • Base Addition: Slowly add the sterically hindered base, such as DIPEA (1.2 eq), to the cooled solution. The slow addition helps to control any exotherm and maintain a low temperature.

  • Alkylating Agent Addition: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. It is crucial to stop the reaction as soon as the starting material is consumed to minimize the product's exposure to the basic conditions.

  • Quenching: Quench the reaction at low temperature by adding a buffered solution, such as saturated aqueous NH₄Cl.

  • Workup & Extraction: Proceed with a standard aqueous workup and extraction using a non-polar organic solvent. Ensure all aqueous washes are neutral or slightly acidic.

  • Purification: Purify the product using a neutralized stationary phase or non-chromatographic methods as described in the troubleshooting section.

Protocol 2: Chiral HPLC Analysis for Monitoring Enantiomeric Excess

Determining the enantiomeric excess (ee) is essential for validating your protocols. This requires a reliable analytical method.

Objective: To separate and quantify the enantiomers of a chiral piperidine derivative.

General Method Development Strategy:

  • Column Selection: Chiral stationary phases (CSPs) are required for enantiomeric separation.[16] Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are excellent starting points for a wide range of compounds.[17][18]

  • Mobile Phase Screening:

    • Normal Phase: Typically involves mixtures of hexane/isopropanol or hexane/ethanol. The ratio is adjusted to achieve optimal retention and resolution. Adding a small amount of an amine modifier (like diethylamine, DEA) can improve peak shape for basic compounds like piperidines.[17]

    • Reversed Phase: Involves mixtures of water/acetonitrile or water/methanol with buffers (e.g., ammonium bicarbonate, formic acid).

  • Derivatization (If Necessary): If your piperidine derivative lacks a UV chromophore, pre-column derivatization may be necessary for detection.[17][19] Reacting the piperidine with an agent like p-toluenesulfonyl chloride introduces a strongly UV-active group.[17]

Example Protocol (based on a published method for piperidin-3-amine): [17]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Diethylamine in Ethanol

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 228 nm (after derivatization with p-toluenesulfonyl chloride)

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Visual Guide 2: Mechanism of Racemization at α-Carbon

This diagram illustrates the key steps leading to the loss of stereochemistry at a carbon alpha to a carbonyl group on a piperidine ring.

Sources

Technical Support Center: Managing the Hygroscopic Nature of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and managing piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of this and similar amine hydrochloride salts. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to troubleshoot issues effectively and ensure the integrity of your experiments.

Section 1: Understanding the Challenge - The "Why" Behind Hygroscopicity

This section addresses the fundamental properties of piperidine hydrochloride that contribute to its moisture-sensitive nature.

FAQs: Core Concepts

Q1: What does it mean for piperidine hydrochloride to be "hygroscopic"?

A: Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding environment at room temperature.[1] For piperidine hydrochloride, this means the crystalline powder can absorb atmospheric moisture, which can significantly alter its physical and chemical properties.[2] This process can range from slight surface adsorption to absorbing enough water to deliquesce, or dissolve into a liquid solution.

Q2: Why are hydrochloride salts, like piperidine HCl, often hygroscopic?

A: The hygroscopic nature of many hydrochloride salts is linked to the high electronegativity of the chlorine atom. This atom can act as a strong hydrogen bond acceptor, readily interacting with water molecules from the air.[3] This interaction can be strong enough to pull water into the crystal lattice, leading to the formation of hydrates or causing physical changes.[3]

Q3: What are the primary consequences of moisture absorption in my piperidine hydrochloride sample?

A: Uncontrolled moisture absorption can lead to several critical experimental issues:

  • Physical Changes: The powder can clump, cake, or exhibit poor flowability, making handling and accurate dispensing difficult.[4] In severe cases, it can lead to deliquescence.

  • Inaccurate Weighing: A sample's weight will continuously increase as it absorbs moisture from the air, making it nearly impossible to obtain an accurate, stable measurement for a reaction or analysis.[5]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity of the reagent and potentially leading to the formation of impurities.[6][7] This is particularly critical in stability studies and when developing pharmaceutical formulations.[8]

  • Inconsistent Reaction Outcomes: The variable and unknown amount of water introduced into a reaction can lead to inconsistent results, poor yields, and the formation of side products.

Section 2: Core Troubleshooting - Storage and Handling in the Lab

This section provides direct answers to the most common issues encountered during routine laboratory work.

Troubleshooting Guide

Q1: I opened a new bottle of piperidine hydrochloride, and it's already clumpy. What happened and what should I do?

A: Clumping upon opening is a clear sign of moisture ingress. This could have occurred due to improper sealing during manufacturing or storage. The immediate concern is the unknown water content and potential degradation.

  • Causality: The absorbed water acts as a liquid bridge between solid particles, and subsequent capillary forces hold the particles together, leading to agglomeration and caking.

  • Solution Workflow: Your approach should be to first assess the extent of the problem and then decide on a course of action. The diagram below outlines a decision-making process.

Clumping_Troubleshooting start My piperidine HCl has clumped. check_severity Is the clumping severe (wet paste) or minor (breakable lumps)? start->check_severity severe Material is likely compromised. Contact supplier for replacement. Do not use for sensitive reactions. check_severity->severe Severe minor Can the clumps be easily broken with a spatula? check_severity->minor Minor yes_breakable The material may be salvageable for non-critical applications after drying. minor->yes_breakable Yes no_hard High moisture content. Treat as severely compromised. minor->no_hard No dry_material Dry the material under high vacuum for 4-6 hours. (See Protocol A) yes_breakable->dry_material no_hard->severe quantify_water After drying, quantify residual water content using Karl Fischer titration. (See Protocol C) dry_material->quantify_water proceed Proceed with experiment, ensuring rapid handling and inert atmosphere. quantify_water->proceed

Caption: Troubleshooting decision tree for clumped piperidine HCl.

Q2: How should I properly store an opened container of piperidine hydrochloride?

A: Proper storage is your first line of defense against moisture.

  • Immediate Environment: Always store the container in a desiccator containing an active desiccant like silica gel or calcium sulfate.[1] Desiccators provide a low-humidity environment that minimizes moisture uptake when the container is sealed.[1]

  • Container Sealing: Ensure the container lid is tightly sealed immediately after each use. For frequently used reagents, consider using paraffin film around the cap-bottle interface to create a more robust barrier against atmospheric moisture.

  • General Lab Environment: Store the desiccator in a cool, dry place away from direct sunlight and heat sources.[9][10] Maintaining a controlled humidity level in the entire lab (ideally 30-40% RH) is a best practice in pharmaceutical manufacturing and research.[11]

Q3: The weight of my piperidine hydrochloride keeps increasing on the analytical balance. How can I get an accurate measurement?

A: This is a classic sign of a hygroscopic substance actively absorbing moisture.[12] A stable weight is unattainable in an open-air environment.

  • Causality: The mass of the sample is increasing as water molecules from the air adsorb onto the surface of the powder. The rate of increase depends on the ambient relative humidity and the material's hygroscopicity.

  • Solution: You must minimize the exposure time to the atmosphere. The most reliable method is to weigh the material in a controlled environment like a nitrogen-purged glovebox.[5] If a glovebox is unavailable, a "weighing by difference" technique in a sealed vial is the next best option. Refer to Protocol B for a detailed workflow.

Section 3: Experimental & Analytical Protocols

This section provides step-by-step instructions for essential laboratory procedures to manage and quantify the moisture content of piperidine hydrochloride.

Protocol A: Drying Piperidine Hydrochloride Prior to Use

  • Objective: To remove adsorbed atmospheric moisture from the solid reagent before weighing and use in a moisture-sensitive reaction.

  • Causality: Applying a high vacuum reduces the partial pressure of water vapor surrounding the solid, promoting the desorption of water molecules from the crystal surface. Gentle heating can provide the necessary energy to overcome the binding forces but must be used cautiously to prevent thermal decomposition.

  • Procedure:

    • Place an estimated amount of piperidine hydrochloride, slightly more than required, into a clean, dry round-bottom flask or Schlenk flask.

    • Connect the flask to a high-vacuum line (<1 mmHg).

    • Apply the vacuum and allow the solid to dry for a minimum of 4 hours at ambient temperature.

    • For more stubborn moisture, gently heat the flask to 40-50°C under vacuum. Caution: Do not exceed this temperature without specific thermal stability data (e.g., from TGA) for your specific salt, as decomposition may occur.

    • After the drying period, allow the flask to cool to room temperature while still under vacuum.

    • Break the vacuum by backfilling the flask with an inert gas, such as nitrogen or argon.

    • Quickly cap or stopper the flask. The dried reagent should be used immediately or stored in a glovebox or tightly sealed desiccator.

Protocol B: Accurate Weighing of a Hygroscopic Sample (Weighing by Difference)

  • Objective: To accurately determine the mass of a hygroscopic solid transferred to a reaction vessel without interference from moisture uptake.

  • Causality: This protocol avoids direct exposure of the pre-weighed powder to the atmosphere. The mass is determined by the difference in weight of a sealed container before and after the transfer, a value that is unaffected by moisture absorbed by the powder after the initial weighing.

  • Procedure:

Weighing_Workflow cluster_prep Preparation cluster_weigh1 Initial Weighing cluster_transfer Transfer cluster_weigh2 Final Weighing cluster_calc Calculation prep1 Place dried piperidine HCl in a clean, dry, sealable vial. prep2 Seal the vial tightly. prep1->prep2 weigh1 Accurately weigh the sealed vial. Record this as Mass 1 (M1). prep2->weigh1 transfer1 In an inert atmosphere (if possible), quickly uncap the vial. weigh1->transfer1 transfer2 Tap the desired amount of solid into the reaction flask. transfer1->transfer2 transfer3 Immediately and tightly reseal the vial. transfer2->transfer3 weigh2 Reweigh the sealed vial. Record this as Mass 2 (M2). transfer3->weigh2 calc Mass Transferred = M1 - M2 weigh2->calc

Caption: Experimental workflow for accurate weighing by difference.

Protocol C: Determination of Water Content by Karl Fischer Titration

  • Objective: To precisely quantify the percentage of water (% w/w) in a sample of piperidine hydrochloride.

  • Causality: Karl Fischer (KF) titration is a highly specific and accurate method based on a chemical reaction between water and an iodine-containing titrant.[13] Unlike loss-on-drying methods, KF titration specifically quantifies water and is not affected by the loss of other volatile components. It can detect free water, entrapped water, and water of crystallization.[13]

  • Procedure (Volumetric Method Example):

    • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable KF solvent (e.g., methanol-based). Pre-titrate the solvent in the titration cell to a dry endpoint to eliminate all background moisture.

    • Sample Preparation: In a low-humidity environment (e.g., a glovebox or balance draft shield with desiccant), accurately weigh approximately 100-200 mg of the piperidine hydrochloride sample directly into the KF titration vessel.[5] The goal is to add an amount of water that is appropriate for the titer of the reagent.

    • Titration: Start the titration. The KF reagent (containing iodine) is added automatically until all the water from the sample has been consumed. The endpoint is detected electrochemically when a slight excess of iodine is present.[13]

    • Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the known concentration (titer) of the titrant, and the initial mass of the sample. The result is typically reported as a weight/weight percentage (% w/w).

    • Validation: Run a standard with a known water content (e.g., a certified water standard) to verify the accuracy of the titrator and reagent.

Section 4: Advanced Characterization & Mitigation

For drug development professionals and those requiring a deeper understanding of material properties, these advanced techniques provide critical insights.

Advanced FAQs

Q1: How can I formally classify the hygroscopicity of my piperidine hydrochloride batch?

A: The European Pharmacopoeia provides a standardized classification system based on the percentage weight gain of a sample after 24 hours of exposure to 80% relative humidity (RH) at 25°C. This is best determined using Dynamic Vapor Sorption (DVS).[6]

  • Dynamic Vapor Sorption (DVS): This is an instrumental method where a sample is exposed to a precisely controlled stream of humidified gas while its mass is continuously measured by a microbalance.[14] By stepping through a range of humidity levels, a moisture sorption isotherm is generated, which plots the equilibrium moisture content against the relative humidity.[15]

Data Presentation: Hygroscopicity Classification

Classification% Weight Gain (w/w) at 25°C / 80% RHDescription
Non-hygroscopic< 0.2%Essentially no water uptake.
Slightly hygroscopic≥ 0.2% and < 2%Small amount of water uptake.
Moderately hygroscopic≥ 2% and < 15%Significant water uptake.
Very hygroscopic≥ 15%Very high water uptake; may deliquesce.
This classification provides a quantitative framework to compare different batches or salts.

Q2: My material is highly hygroscopic. Are there long-term strategies beyond careful handling to mitigate this?

A: Yes, especially in drug development, formulation and crystal engineering strategies are employed to reduce hygroscopicity.[16] While complex, the main approaches include:

  • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can create a new crystal lattice where the sites that previously bound water are now involved in hydrogen bonding with the co-former, effectively "shielding" the molecule from atmospheric moisture.[3]

  • Salt Screening: While you are starting with a hydrochloride salt, sometimes forming a different salt (e.g., a tosylate, mesylate, or citrate) can result in a crystal form that is significantly less hygroscopic.[3]

  • Formulation Barriers: For final drug products, strategies like film coating the tablet or encapsulating the active pharmaceutical ingredient (API) create a physical barrier between the hygroscopic core and the environment.[16]

References
  • Lee, J. Y., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1356. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • Arigo A et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. [Link]

  • Gala, U., Miller, D. A., & Williams, R. O. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]

  • Solvay. (2009). System and method for processing hygroscopic materials.
  • Oszczapowicz, I., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Bioinorganic Chemistry and Applications. [Link]

  • Feng, H., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 659-673. [Link]

  • ResearchGate. (n.d.). Characterization of hygroscopic behavior of single inorganic salt particles across the Hofmeister series. [Link]

  • BTC. (2024). What are the storage stability of Piperidine Series compounds over time? [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? [Link]

  • Liu, W., et al. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. [Link]

  • Reddit. (2021). Tips on weighing hygroscopic substance on a microbalance. [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. [Link]

  • Alber, H. K. (1940). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 12(12), 762-763. [Link]

  • ResearchGate. (n.d.). Evaluating the salt content of salt-contaminated samples on the basis of their hygroscopic behavior. [Link]

  • PharmaCompass. (n.d.). Piperidine hydrochloride. [Link]

  • BIOSYNCE. (2024). What is the stability of piperidine? [Link]

  • Biblio Back Office. (n.d.). Moisture sorption isotherms and thermodynamic properties of whole black peppercorns (Piper nigrum L.). [Link]

  • KMPASS. (n.d.). How To Prevent Moisture Damage In Metal Powders: A Complete Guide. [Link]

  • Stanisz, B. (2014). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. ResearchGate. [Link]

  • Top Product Innovations. (n.d.). Optimal Humidity Levels and the Importance of Maintaining Them in Pharmaceutical Drug Manufacturing. [Link]

  • ResearchGate. (n.d.). Moisture sorption isotherms and thermodynamic properties of whole black peppercorns (Piper nigrum L.). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. [Link]

  • coatingAI. (n.d.). Best Practices for Powder Storage and Handling. [Link]

  • Levy, A., et al. (2023). Harvesting of aerial humidity with natural hygroscopic salt excretions. Communications Engineering, 2(1), 69. [Link]

  • Alenezi, M. (2024). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2024(1), 1-10. [Link]

  • Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. [Link]

  • Patsnap Eureka. (2024). How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [Link]

  • AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. [Link]

  • News-Medical.Net. (n.d.). Advantages and Limitations of Karl Fischer Titration. [Link]

  • de Oliveira, G. F. F., et al. (2022). Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers... Polymers, 14(15), 3189. [Link]

  • SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride. [Link]

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Validation & Comparative

X-ray crystallography of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the X-ray Crystallography of Ethyl 4-allyl-4-piperidinecarboxylate Hydrochloride Derivatives: A Comparative Analysis

Introduction: The Structural Significance of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to serve as a versatile scaffold in drug design.[1][2] Derivatives of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride are of particular interest to researchers in drug development due to their potential applications as intermediates in the synthesis of novel therapeutic agents, including T-type calcium channel blockers.[3] The addition of an allyl group at the C4 position introduces a key element of stereochemistry and conformational rigidity, which can significantly influence the molecule's interaction with biological targets.

Understanding the precise three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography stands as the gold standard for elucidating the atomic-level structure of crystalline solids, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions. This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride derivatives, offering a comparative perspective grounded in the broader context of small-molecule crystallography. As a hydrochloride salt, these compounds present unique opportunities and challenges in crystallization and structural analysis, which will be a central focus of this guide.[4][5]

Methodology: A Self-Validating Protocol for Crystal Structure Determination

The successful crystallographic analysis of a novel compound hinges on a meticulously planned and executed experimental workflow. The following protocol is designed to be a self-validating system, with built-in checkpoints to ensure the quality of the final structural model.

Synthesis and Purification

The journey to a high-quality crystal structure begins with the synthesis of the target compound, Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride. A common synthetic route involves the allylation of Ethyl 4-piperidinecarboxylate, followed by salt formation using hydrochloric acid.[6][7]

Experimental Protocol: Synthesis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

  • Allylation: To a solution of Ethyl 4-piperidinecarboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the corresponding enolate.

  • Slowly add allyl bromide to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a stoichiometric amount of a solution of hydrochloric acid in the same solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The purity of the synthesized compound should be rigorously assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the correct chemical structure before proceeding to crystallization.[8]

Crystallization: The Art and Science of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. For organic hydrochloride salts, the choice of solvent and crystallization technique is critical.[4][5] The presence of the charged amine and the chloride counter-ion can lead to strong intermolecular interactions, which can either facilitate or hinder the growth of well-ordered crystals.

Experimental Protocol: Crystallization Screening

A systematic screening of various crystallization conditions is the most effective approach.

  • Solvent Selection: Prepare saturated solutions of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and mixtures with water).

  • Crystallization Techniques:

    • Slow Evaporation: Leave the solutions in loosely capped vials in a vibration-free environment.

    • Vapor Diffusion (Hanging Drop and Sitting Drop): Place a drop of the saturated solution on a coverslip or a pedestal and suspend it over a reservoir containing a less-soluble solvent.

    • Cooling Crystallization: Slowly cool a saturated solution from an elevated temperature.

The morphology of the resulting crystals should be examined under a microscope. Ideal crystals for X-ray diffraction are single, well-formed, and have dimensions of at least 0.1 mm in all directions.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. Modern diffractometers equipped with sensitive detectors can collect a full dataset in a matter of hours.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: Mount a single crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize radiation damage.

  • Data Collection: Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a CCD or CMOS detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy should be optimized to ensure complete and redundant data are collected.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as Lorentz and polarization effects.[9]

The quality of the collected data is assessed by examining key statistical indicators such as R(int) and the overall completeness of the dataset.

Structure Solution and Refinement

The final step is to solve the crystal structure and refine the atomic model against the experimental data.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization algorithm.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structural model is validated using software tools such as CHECKCIF to ensure that it is chemically reasonable and consistent with the experimental data.

The quality of the final structure is judged by the R-factors (R1 and wR2) and the goodness-of-fit (GooF).

Comparative Analysis: Structural Insights from Piperidine Derivatives

While the specific crystal structure of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is not yet publicly available, we can draw valuable comparisons with known piperidine derivatives to anticipate its key structural features.

Conformation of the Piperidine Ring

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituents on the piperidine ring (axial vs. equatorial) has a profound impact on the molecule's overall shape and biological activity. In the case of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride, both the ethyl carboxylate and the allyl groups are at the C4 position. It is expected that the bulkier substituent will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

Intermolecular Interactions and Crystal Packing

As a hydrochloride salt, the crystal structure will be dominated by strong hydrogen bonds involving the protonated piperidinium nitrogen (N-H+) and the chloride anion (Cl-). These interactions are expected to play a crucial role in directing the crystal packing. Additionally, weaker C-H···O and C-H···π interactions may also be present, further stabilizing the crystal lattice. The study of other organic hydrochloride salts has shown that the formation of hydrogen-bonded chains or networks is a common packing motif.[10][11]

Data Presentation

The crystallographic data for a novel compound like Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride would typically be summarized in a table format for clear comparison with other known structures.

Table 1: Hypothetical Crystallographic Data for Ethyl 4-allyl-4-piperidinecarboxylate Hydrochloride and Comparison with a Known Piperidine Derivative.

ParameterEthyl 4-allyl-4-piperidinecarboxylate hydrochloride (Hypothetical)1-Piperidinecarboxamidine
Chemical FormulaC11H20ClNO2C6H13N3
Formula Weight233.73127.19
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/c
a (Å)~1212.2193 (9)
b (Å)~65.5784 (5)
c (Å)~1110.4885 (7)
β (°)~9291.887 (4)
V (ų)~790714.55 (10)
Z44
R1 [I > 2σ(I)]< 0.050.045
wR2 (all data)< 0.150.112

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility and for training new researchers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride purification Purification by Column Chromatography synthesis->purification characterization NMR & MS Analysis purification->characterization screening Crystallization Screening characterization->screening optimization Optimization of Crystal Growth screening->optimization data_collection Data Collection optimization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for the X-ray crystallographic analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the X-ray crystallographic analysis of Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride derivatives. While a definitive crystal structure is not yet available, the principles and comparative data presented here provide a solid foundation for researchers venturing into the structural characterization of this important class of molecules. The elucidation of the three-dimensional structure of these compounds will undoubtedly accelerate the design and development of new therapeutic agents with improved efficacy and selectivity. Future work should focus on obtaining high-quality single crystals of a series of derivatives to build a comprehensive library of structural data, which will be invaluable for computational modeling and SAR studies.

References

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kavale, M., & Shylaja, G. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6463. Retrieved from [Link]

  • Gajjar, A. K., & Savjani, J. K. (2015). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Crystal Growth, 422, 70-78. Retrieved from [Link]

  • Lee, J. H., et al. (2011). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 21(17), 5030-5034. Retrieved from [Link]

  • Ahmad, T., et al. (2017). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Journal of Magnetism and Magnetic Materials, 426, 363-369. Retrieved from [Link]

  • Pekamwar, S. S., & Kalyane, D. (2013). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Journal of Pharmaceutical Sciences and Research, 5(3), 69-74. Retrieved from [Link]

  • Aridoss, G., et al. (2009). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Journal of Chemical Crystallography, 39(11), 819-824. Retrieved from [Link]

  • Hryhoriv, A., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions, and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1279–1287. Retrieved from [Link]

  • Tudor, J. (2019). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Manchester. Retrieved from [Link]

  • Perumal, M., et al. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Rasayan Journal of Chemistry, 13(1), 1-10. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl piperidine-3-carboxylates. RSC Medicinal Chemistry, 13(10), 1614–1620. Retrieved from [Link]

  • Vasylyeva, V., et al. (2018). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Crystals, 8(8), 323. Retrieved from [Link]

  • Boldyreva, E. V. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Molbank, 2024(1), M1803. Retrieved from [Link]

  • Cook, A. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27763–27769. Retrieved from [Link]

  • Tiritiris, I. (2013). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of Two Hydrochloride Salts of Vortioxetine. Crystal Growth & Design, 20(10), 6517–6527. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.